4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide
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Overview
Description
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is a heterocyclic compound that contains both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyfuran-2-carboxylic acid with guanidine to form the pyrimidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxylic acid: Similar in structure but differs in functional groups.
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxylate: An ester derivative with different chemical properties.
Uniqueness
4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-methoxyfuro[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H7N3O3/c1-13-8-6-4(10-3-11-8)2-5(14-6)7(9)12/h2-3H,1H3,(H2,9,12) |
InChI Key |
BTJYJTWMNNKMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1OC(=C2)C(=O)N |
Origin of Product |
United States |
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